Potent Antiplatelet Activity: (-)-Vinigrol vs. WF-5239 in Human and Rabbit Models
(-)-Vinigrol demonstrates a distinct and potent inhibition profile against human platelet aggregation induced by both Platelet Activating Factor (PAF) and adrenaline. Its sub-micromolar potency against these specific agonists differentiates it from other natural product inhibitors. In contrast, the comparator fungal metabolite WF-5239 exhibits significantly weaker potency and a different agonist-specific profile in rabbit platelets, requiring microgram-per-milliliter concentrations to achieve similar inhibition [1][2].
| Evidence Dimension | Platelet Aggregation Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 52 nM (vs. adrenaline); IC50 = 33 nM (vs. PAF) in human platelets |
| Comparator Or Baseline | WF-5239: IC50 = 1.25 μg/mL vs. arachidonic acid; IC50 = 5.0 μg/mL vs. collagen in rabbit platelets |
| Quantified Difference | (-)-Vinigrol is >1,000x more potent on a molar basis against specific agonists compared to WF-5239. |
| Conditions | Human platelet aggregation assay (agonist: adrenaline or PAF) vs. Rabbit platelet aggregation assay (agonist: arachidonic acid or collagen) |
Why This Matters
The high, dual-agonist potency in human platelets establishes (-)-Vinigrol as a superior and more relevant tool compound for investigating PAF/adrenaline-mediated thrombotic pathways compared to other fungal metabolites.
- [1] Patent CN20678028. Asymmetric Synthesis of Vinigrol. Discloses platelet aggregation IC50 values and in vivo antihypertensive efficacy. View Source
- [2] Ando, T., et al. (1988). Vinigrol, a novel antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. II. Pharmacological characteristics. The Journal of Antibiotics, 41(1), 31-35. View Source
